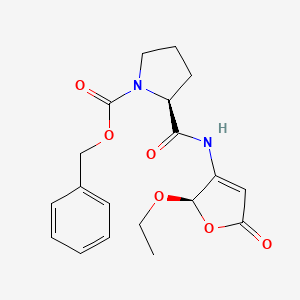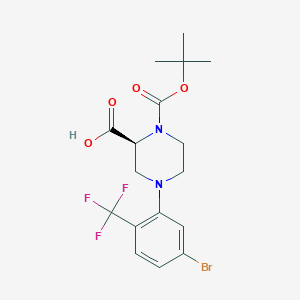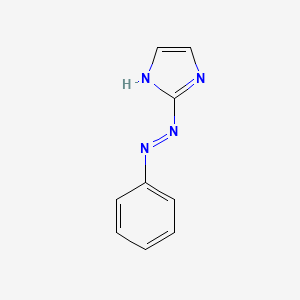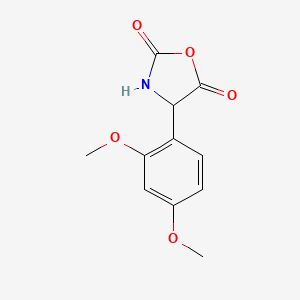
4-(2,4-Dimethoxyphenyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dimethoxyphenyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C11H11NO5. It is a derivative of oxazolidinedione, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxyphenyl)oxazolidine-2,5-dione typically involves the reaction of 2,4-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the oxazolidine ring. The reaction conditions often include heating the mixture to around 50°C and using solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Dimethoxyphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring .
Applications De Recherche Scientifique
4-(2,4-Dimethoxyphenyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its derivatives may act on microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2,3-Dimethoxyphenyl)-1,3-oxazolidine-2,4-dione
- 5-(2,5-Dimethylphenyl)-1,3-oxazolidine-2,4-dione
- 5-(3-Fluorophenyl)-1,3-oxazolidine-2,4-dione
Uniqueness
4-(2,4-Dimethoxyphenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions can enhance its solubility and interaction with biological targets compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H11NO5 |
|---|---|
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
4-(2,4-dimethoxyphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO5/c1-15-6-3-4-7(8(5-6)16-2)9-10(13)17-11(14)12-9/h3-5,9H,1-2H3,(H,12,14) |
Clé InChI |
GHEAHSDNGDYFMM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2C(=O)OC(=O)N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


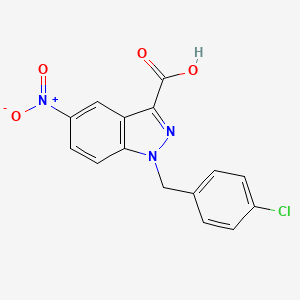
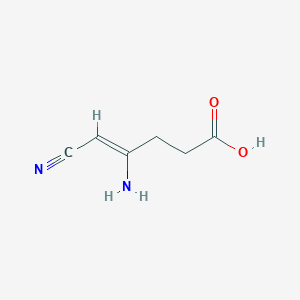


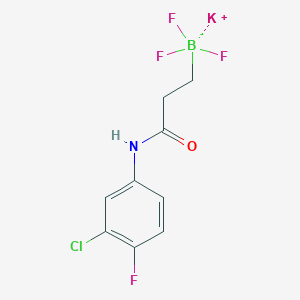
![4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde](/img/structure/B13727485.png)

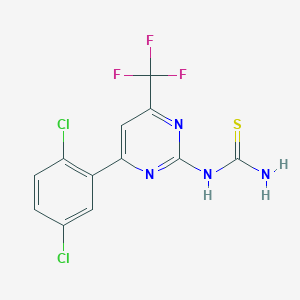
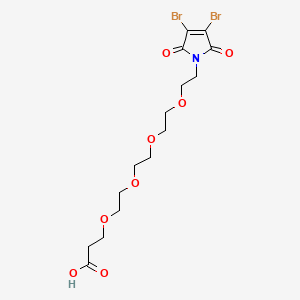
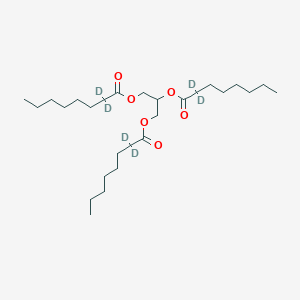
![tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate](/img/structure/B13727510.png)
